molecular formula C19H19FN4O2 B6452188 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole CAS No. 2548985-49-3

3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole

Cat. No.: B6452188
CAS No.: 2548985-49-3
M. Wt: 354.4 g/mol
InChI Key: MXJDHPACFKMVIE-UHFFFAOYSA-N
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Description

3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is a complex organic compound characterized by its distinct molecular structure. It features a pyrrolidine core connected to an indazole unit through a carbonyl linkage, with a substituted pyridine ring. This structure suggests its significant potential in medicinal chemistry and pharmacological studies.

Preparation Methods

The synthesis of 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole typically involves multiple steps:

  • Synthetic Routes and Reaction Conditions

    : The key steps include the functionalization of the pyrrolidine ring, coupling with the pyridine derivative, and cyclization to form the indazole nucleus.

  • Industrial Production Methods

    : Industrial methods might optimize these steps for scalability, such as using flow chemistry to enhance yield and reduce reaction times.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

  • Oxidation

    : The fluoropyridine moiety can be oxidized under certain conditions, leading to oxidative cleavage or modification.

  • Reduction

    : Potential reduction of the carbonyl group could form alcohols.

  • Substitution

    : The pyrrolidine and indazole rings may participate in nucleophilic substitution reactions, particularly with strong electrophiles.

  • Common Reagents and Conditions

    : Typical reagents include strong acids, bases, and catalysts. Conditions may involve varying temperatures and pressures to optimize product yield.

  • Major Products

    : These reactions can yield a variety of derivatives, depending on the specific reagents and conditions.

Scientific Research Applications

The compound's diverse structure makes it valuable in several research fields:

  • Chemistry

    : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology

    : Potential interactions with biological macromolecules can be studied for insights into its biological activity.

  • Medicine

    : Investigated for potential therapeutic properties, particularly in targeting specific molecular pathways.

  • Industry

    : Utilized in the development of novel materials or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets

    : It may interact with enzymes, receptors, or other proteins.

  • Pathways Involved

    : Specific pathways could include signal transduction, gene expression modulation, or inhibition of enzyme activity.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole showcases unique features:

  • Uniqueness

    : The unique combination of fluoropyridine, pyrrolidine, and indazole motifs provides distinct chemical and biological properties.

  • Similar Compounds

    : Other compounds with similar cores but varying substituents can include analogs with modifications on the pyrrolidine or indazole rings.

There you go. Comprehensive enough?

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-23-16-5-3-2-4-15(16)18(22-23)19(25)24-9-8-13(11-24)12-26-17-7-6-14(20)10-21-17/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJDHPACFKMVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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